N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE
Description
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE is a piperazine derivative known for its diverse biological and pharmaceutical activities. Piperazine derivatives are widely employed in various drugs due to their significant pharmacological properties .
Properties
IUPAC Name |
N-[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-5-4-6-20(16(15)2)23-11-13-24(14-12-23)21(26)18-7-9-19(10-8-18)22-17(3)25/h4-10H,11-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFREXRPLTAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE, involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines, leading to the formation of piperazine derivatives.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and solid-phase synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, enhancing central cholinergic neurotransmission . This interaction can lead to various pharmacological effects, including neuroprotection and cognitive enhancement .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Used for the treatment of schizophrenia and bipolar disorder.
Uniqueness
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE is unique due to its specific structural features and the resulting pharmacological properties. Its ability to act as an acetylcholinesterase inhibitor and its potential neuroprotective effects distinguish it from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
